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Abstract

N-Cyclohexylhydrazinecarbothioamide, a derivative of thiosemicarbazide, serves as a
crucial building block in the synthesis of various heterocyclic compounds and Schiff bases. Its
derivatives have garnered significant attention in medicinal chemistry due to their diverse
biological activities, including potential antibacterial and anticancer properties. This technical
guide provides a comprehensive overview of the fundamental properties, molecular structure,
and experimental protocols related to N-Cyclohexylhydrazinecarbothioamide, aiming to
support research and development in medicinal and materials chemistry.

Chemical Identity and Basic Properties

N-Cyclohexylhydrazinecarbothioamide, also known as 4-Cyclohexylthiosemicarbazide, is
characterized by a cyclohexyl ring attached to a thiosemicarbazide moiety.[1] This structure
confers unique steric and electronic properties that are foundational to the biological activities
of its derivatives.[1]

Table 1: Basic Properties of N-Cyclohexylhydrazinecarbothioamide
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Property Value Reference(s)
IUPAC Name 1-amino-3-cyclohexylthiourea [2]

N-
Synonyms Cyclohexylthiosemicarbazide, [2]

4-Cyclohexylthiosemicarbazide

CAS Number 21198-18-5 [2]
Molecular Formula C7H1sNsS [2]
Molecular Weight 173.28 g/mol [2]
Melting Point 142 °C [2]
N ) 281.3 °C at 760 mmHg
Boiling Point ) [2]
(Predicted)
Density 1.14 g/cm3 (Predicted) [2]
Canonical SMILES C1CCC(CC1)NC(=S)NN [2]
LVEUHPMMNLURRJ-
InChl Key [2]

UHFFFAOYSA-N

Molecular Structure

The molecular structure of N-Cyclohexylhydrazinecarbothioamide derivatives has been
elucidated through techniques like single-crystal X-ray diffraction.[3]

¢ Cyclohexane Ring Conformation: The cyclohexane ring typically adopts a stable chair
conformation.[4]

e Hydrazinecarbothioamide Moiety: This part of the molecule is nearly planar.[4]

o Spatial Orientation: The mean plane of the cyclohexane ring is significantly inclined with
respect to the thiourea moiety [N-C(=S)-N], with reported angles around 55-59°.[4] This
perpendicular-like arrangement is a common feature in related structures.[4]
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These structural characteristics are crucial for understanding the molecule's reactivity and its
interaction with biological targets.

Experimental Protocols
Synthesis of N-Cyclohexylhydrazinecarbothioamide

The synthesis of N-Cyclohexylhydrazinecarbothioamide is typically achieved through the
reaction of cyclohexyl isothiocyanate with hydrazine hydrate in a suitable solvent like methanol.
This nucleophilic addition reaction is a common method for preparing substituted
thiosemicarbazides.[5]

Methodology:
o Reactants: Cyclohexyl isothiocyanate (10 mmol) and hydrazine hydrate (10 mmol).
e Solvent: Methanol.

e Procedure: a. Dissolve cyclohexyl isothiocyanate in methanol in a reaction vessel. b. Cool
the solution to below 0°C using an ice bath. c. Add hydrazine hydrate dropwise to the cooled
solution with stirring. d. Allow the reaction to proceed at low temperature. e. The resulting
product can be isolated by filtration and purified by recrystallization.
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Fig. 1: Synthesis workflow for N-Cyclohexylhydrazinecarbothioamide.
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Synthesis of Schiff Base Derivatives

N-Cyclohexylhydrazinecarbothioamide is a common precursor for synthesizing Schiff bases,
which are known for their biological activities. A general protocol involves the condensation
reaction with an appropriate aldehyde.[3][4]

Example Protocol: Synthesis of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-
1-carbothioamide[4]

o Aldehyde Preparation: Dissolve 2-hydroxy-3-methylbenzaldehyde (5.00 mmol) in 20 ml of
methanol. Add glacial acetic acid (0.20 ml) as a catalyst and reflux the mixture for 30
minutes.

o Thioamide Solution: Dissolve N-cyclohexylhydrazinecarbothioamide (0.87 g, 5.00 mmol)
in 20 ml of methanol.

o Reaction: Add the N-cyclohexylhydrazinecarbothioamide solution dropwise with stirring to
the aldehyde solution.

o Reflux: Reflux the resulting solution for 4 hours with continuous stirring.
* |solation: A precipitate forms upon evaporation of the solvent.

 Purification: Wash the crude product with n-hexane. The final product can be further purified
by recrystallization from a solvent like acetonitrile to obtain crystals suitable for analysis.[4]

Spectroscopic Characterization

Characterization of N-Cyclohexylhydrazinecarbothioamide and its derivatives is performed
using standard spectroscopic techniques. While data for the parent compound is sparse,
analysis of its derivatives provides insight into the characteristic signals.

Table 2: Key Spectroscopic Data for a Representative Derivative, (E)-N-cyclohexyl-2-(2-
hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide[4][6]
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Wavenumber
Technique (cm~*)IChemical Shift (6 Assighment
ppm)
FT-IR 3364 N-H stretch
2931 and 2854 C-H stretch (cyclohexyl)
1620 C=N stretch (azomethine)
1268 C=S stretch
1H-NMR 1.14-1.87 (multiplet) Cyclohexyl-H
(DMSO-ds) 8.05 (d) CS=NH
11.27 (s) N-NH
13C-NMR 24.90-52.87 C-cyclohexyl
(DMSO-de) 175.79 C=S

Biological Activity and Signaling Pathways

Derivatives of N-Cyclohexylhydrazinecarbothioamide, particularly its Schiff bases and their
metal complexes, have been investigated for a range of biological activities.

o Antibacterial Activity: Metal complexes of Schiff bases derived from N-
Cyclohexylhydrazinecarbothioamide have shown significant antibacterial properties
against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli)
bacteria.[7] The metal complexes often exhibit greater activity than the uncoordinated ligand.

[3]7]

« Anticancer Potential: A nickel(ll) complex of a Schiff base ligand derived from N-
cyclohexylhydrazinecarbothioamide displayed selective cytotoxic effects against the HCT-
116 human colon cancer cell line. Studies suggest this cytotoxicity is mediated through a
Tyrosine kinase-induced pro-apoptosis pathway, leading to nuclear condensation and a
reduction in mitochondrial membrane potential.

Tyrosine Kinase-Induced Pro-Apoptosis Pathway
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Receptor Tyrosine Kinases (RTKSs) are crucial in signaling pathways that regulate cell growth
and survival.[8] The aberrant activation of these kinases is a hallmark of many cancers.[9]
Certain therapeutic agents can inhibit these kinases, rerouting the signaling cascade towards
apoptosis (programmed cell death).[8][10] The nickel(ll) complex of the N-
Cyclohexylhydrazinecarbothioamide derivative appears to function as such an inhibitor.
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Fig. 2: Proposed signaling pathway for a cytotoxic Ni(ll) complex.
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Conclusion

N-Cyclohexylhydrazinecarbothioamide is a versatile chemical intermediate with a well-
defined structure. Its basic properties and straightforward synthesis make it an accessible
starting material for the development of novel compounds. The demonstrated biological
activities of its derivatives, particularly in the realms of antibacterial and anticancer research,
highlight its importance for drug development professionals. Further investigation into the
structure-activity relationships of new derivatives is a promising avenue for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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